Glyyunnansapogenin B

Description

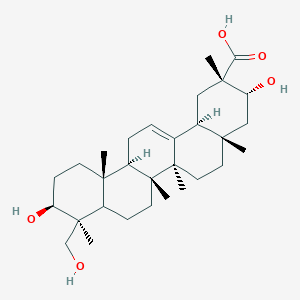

Glyyunnansapogenin B is a pentacyclic triterpenoid sapogenin of the oleanane type, first isolated from the roots of Glycyrrhiza yunnanensis (Yunnan licorice) by Zeng et al. in 1990 . Its structure was elucidated as 3β,21α,24-trihydroxy-olean-12-en-30-oic acid through spectroscopic methods (IR, NMR, MS) and chemical derivatization . Key features include:

- Three hydroxyl groups at positions C-3β, C-21α, and C-22.

- A carboxyl group at C-30.

- An oleanane skeleton with a double bond at C-12 .

The compound is part of a broader family of triterpenoids isolated from G. yunnanensis, including glyyunnansapogenins A, C, F, G, H, and B2, which differ in hydroxylation, oxidation, and carboxylation patterns .

Properties

CAS No. |

131177-50-9 |

|---|---|

Molecular Formula |

C17H32N6O4 |

Molecular Weight |

488.7 g/mol |

IUPAC Name |

(2S,3R,4aS,6aR,6aS,6bR,9S,10S,12aR,14bS)-3,10-dihydroxy-9-(hydroxymethyl)-2,4a,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid |

InChI |

InChI=1S/C30H48O5/c1-25-13-14-29(5)18(19(25)15-27(3,24(34)35)23(33)16-25)7-8-21-26(2)11-10-22(32)28(4,17-31)20(26)9-12-30(21,29)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20?,21-,22+,23-,25+,26+,27+,28-,29-,30-/m1/s1 |

InChI Key |

ZXWLSOQCDSAYHO-CXPCWDADSA-N |

SMILES |

CC12CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C1CC(C(C2)O)(C)C(=O)O)C |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@H]1C[C@]([C@@H](C2)O)(C)C(=O)O)C |

Canonical SMILES |

CC12CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C1CC(C(C2)O)(C)C(=O)O)C |

Synonyms |

3 beta,21 alpha,24-trihydroxyolean-12-en-30-oic acid glyyunnansapogenin B |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the polycyclic framework and the introduction of functional groups. Common synthetic routes may include:

Cyclization Reactions: Formation of the polycyclic structure through cyclization reactions.

Functional Group Introduction: Introduction of hydroxyl and carboxylic acid groups through oxidation and other functionalization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carboxylic acid groups to alcohols.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

Substitution Reagents: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups may participate in hydrogen bonding with proteins or nucleic acids, influencing their structure and function. The carboxylic acid group may also play a role in binding to metal ions or other molecules, modulating their activity.

Comparison with Similar Compounds

Glyyunnansapogenins from Glycyrrhiza yunnanensis

Glyyunnansapogenin B shares structural similarities with other sapogenins from the same plant but exhibits distinct functional group arrangements:

Functional Implications :

Oleanane-Type Triterpenoids from Other Glycyrrhiza Species

This compound structurally aligns with triterpenoids from related licorice species but differs in substituent positioning:

Functional Implications :

- Compared to glycyrrhetinic acid (a well-studied anti-inflammatory agent), this compound’s additional hydroxyls may modify its pharmacokinetic profile .

Noroleananes and Seco-Oleananes from Other Plants

This compound differs from triterpenoids with modified skeletons:

Functional Implications :

- This compound’s intact oleanane skeleton and carboxyl group contrast with seco- or nor-derivatives, which often exhibit altered bioactivity .

Q & A

Q. What ethical and methodological guidelines apply to studies exploring this compound’s therapeutic potential in human cell lines or tissues?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for human-derived samples. For cell lines, verify authenticity via STR profiling. Include ethics statements in publications, particularly for studies involving patient-derived xenografts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.